molecular formula C9H10N2O2S B1661886 Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate CAS No. 98953-04-9

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate

Cat. No.: B1661886
CAS No.: 98953-04-9
M. Wt: 210.26
InChI Key: ZSOWNWNGJJRCIA-UHFFFAOYSA-N
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Description

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate is a heterocyclic compound that contains both imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones in the presence of polyethylene glycol-400 (PEG-400) as a green reaction medium and catalyst under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for the efficient production of the compound without the need for intermediate isolation, thus reducing waste and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent . The compound may also interact with enzymes and proteins involved in various biochemical pathways, further contributing to its biological activity .

Properties

IUPAC Name

ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-4-10-9-11(7)6(2)5-14-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOWNWNGJJRCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712238
Record name Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98953-04-9
Record name Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate
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Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate
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Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate
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Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate
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Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate
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Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate

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